molecular formula C27H26ClF3N6O3 B1663554 Telotristat ethyl CAS No. 1033805-22-9

Telotristat ethyl

Cat. No.: B1663554
CAS No.: 1033805-22-9
M. Wt: 575.0 g/mol
InChI Key: MDSQOJYHHZBZKA-GBXCKJPGSA-N
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Description

Telotristat ethyl, marketed under the brand name Xermelo, is a prodrug of telotristat. It is an inhibitor of tryptophan hydroxylase, an enzyme that mediates the rate-limiting step in serotonin biosynthesis. This compound is primarily used in combination with somatostatin analog therapy for the treatment of diarrhea associated with carcinoid syndrome, particularly in adults who have not responded adequately to somatostatin analog therapy alone .

Mechanism of Action

Target of Action

Telotristat ethyl primarily targets tryptophan hydroxylase (TPH) . TPH is an enzyme that mediates the rate-limiting step in serotonin biosynthesis . Serotonin, also known as 5-hydroxytryptamine (5-HT), is a neurotransmitter that can be produced both centrally and peripherally . It is profoundly implicated in a number of fundamental physiological processes and pathogenic conditions .

Mode of Action

Telotristat, the active metabolite of this compound, is an inhibitor of tryptophan hydroxylase . It binds irreversibly to the active site of tryptophan hydroxylase, preventing the enzyme from catalyzing the pivotal conversion of tryptophan to 5-hydroxytryptophan (5-HTP) in the serotonin synthesis pathway . The in vitro inhibitory potency of telotristat towards tryptophan hydroxylase is 29 times higher than that of this compound .

Biochemical Pathways

By inhibiting TPH, this compound diminishes the synthesis of serotonin, thereby reducing the production of 5-HT and improving carcinoid syndrome diarrhea . Overexposure to serotonin can cause severe diarrhea, one of the main clinical symptoms of carcinoid syndrome . Serotonin is metabolized in the urinary metabolite 5-hydroxy indole acetic acid (u5-HIAA), and high levels of u5-HIAA are associated with poor survival outcome in patients with neuroendocrine tumors .

Pharmacokinetics

This compound is a prodrug that is converted in vivo to telotristat . Following a single oral dose, peak plasma concentrations and AUC of this compound and telotristat appear to be dose proportional under fasted conditions . Peak plasma concentrations of this compound and telotristat are attained within 0.5–2 hours and 1–3 hours, respectively, after a single oral dose of telotristat etiprate . Following a single 500 mg oral dose of this compound, 92.8% of the administered drug is eliminated in the feces, with less than 0.4% being excreted in the urine .

Result of Action

This compound as a single agent induced apoptosis measured by MTT in all neuroendocrine tumor (NET) cell lines after 72 hours of treatment, with IC50 in the µM range .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other medications. For instance, when used in combination with the mTOR inhibitor everolimus, this compound produced a strong synergistic effect, dramatically decreasing cell viability in all NET cell lines . This suggests that the efficacy of this compound can be enhanced in certain environments, such as when used in combination with other therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of telotristat ethyl involves multiple steps, starting from the appropriate aromatic precursorsThe final product is obtained through a series of purification steps to ensure the desired purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize impurities. This involves the use of large-scale reactors, precise control of reaction temperatures, and the use of high-purity reagents. The final product is subjected to rigorous quality control measures to ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Telotristat ethyl undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major product formed from the hydrolysis of this compound is telotristat. Other products may include various oxidation and substitution derivatives, depending on the specific reaction conditions .

Scientific Research Applications

Telotristat ethyl has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Uniqueness of Telotristat Ethyl: this compound is unique in its specific inhibition of tryptophan hydroxylase and its use as a prodrug to deliver the active metabolite, telotristat. This targeted approach allows for effective reduction of serotonin levels with minimal side effects, making it a valuable therapeutic agent for the treatment of carcinoid syndrome diarrhea .

Properties

IUPAC Name

ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClF3N6O3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35)/t20-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSQOJYHHZBZKA-GBXCKJPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)O[C@H](C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClF3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001102271
Record name Telotristat ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001102271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Telotristat, the active metabolite of telotristat ethyl, is an inhibitor of tryptophan hydroxylase, which mediates the rate-limiting step in serotonin biosynthesis. The in vitro inhibitory potency of telotristat towards tryptophan hydroxylase is 29 times higher than that of telotristat ethyl. Serotonin plays a role in mediating secretion, motility, inflammation, and sensation of the gastrointestinal tract, and is over-produced in patients with carcinoid syndrome. Through inhibition of tryptophan hydroxylase, telotristat and telotristat ethyl reduce the production of peripheral serotonin, and the frequency of carcinoid syndrome diarrhea.
Record name Telotristat ethyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1033805-22-9
Record name 4-[2-Amino-6-[(1R)-1-[4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]-4-pyrimidinyl]-L-phenylalanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033805-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Telotristat ethyl [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033805229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telotristat ethyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Telotristat ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001102271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TELOTRISTAT ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G388563M7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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